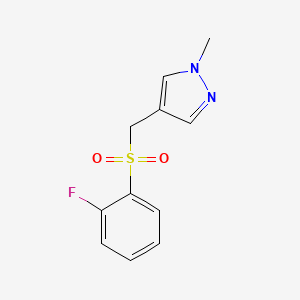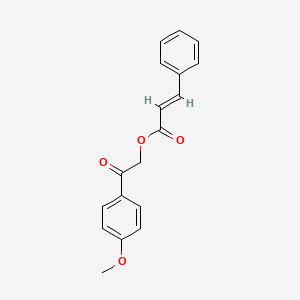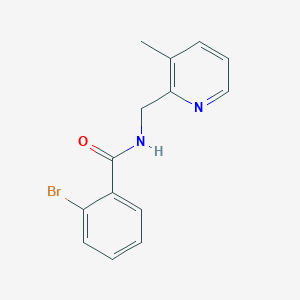
n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cyclopropylamine derivative with a quinoxaline-3-one precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and time, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of larger reactors, more efficient catalysts, and continuous monitoring of reaction parameters to ensure consistent quality and yield. Safety measures and environmental considerations would also be important factors in the industrial production process.
化学反应分析
Types of Reactions
n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, including factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-diones, while reduction could produce tetrahydroquinoxalines. Substitution reactions could introduce a wide range of functional groups, leading to diverse quinoxaline derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a potential candidate for biological studies.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: Quinoxaline derivatives are used in the development of dyes, pigments, and other industrial materials.
作用机制
The mechanism of action of n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide would depend on its specific biological or chemical activity. In general, quinoxaline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The exact pathways and targets would need to be elucidated through detailed experimental studies.
相似化合物的比较
Similar Compounds
Similar compounds to n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide include other quinoxaline derivatives, such as:
- 2,3-Dimethylquinoxaline
- 2-Phenylquinoxaline
- 2,3-Dichloroquinoxaline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group. This structural feature can impart unique chemical and biological properties, making it distinct from other quinoxaline derivatives.
属性
分子式 |
C12H13N3OS |
|---|---|
分子量 |
247.32 g/mol |
IUPAC 名称 |
N-cyclopropyl-3-oxo-2,4-dihydroquinoxaline-1-carbothioamide |
InChI |
InChI=1S/C12H13N3OS/c16-11-7-15(12(17)13-8-5-6-8)10-4-2-1-3-9(10)14-11/h1-4,8H,5-7H2,(H,13,17)(H,14,16) |
InChI 键 |
SEGVAADEGHDDJY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=S)N2CC(=O)NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)





![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)




